2-(Pyridin-2-YL)-9H-fluoren-9-one
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Overview
Description
2-(Pyridin-2-YL)-9H-fluoren-9-one is a heterocyclic compound that features a pyridine ring fused to a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-YL)-9H-fluoren-9-one typically involves the reaction of 2-bromopyridine with fluorene-9-one under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like toluene or dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-YL)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the fluorene and pyridine rings.
Reduction: Reduced forms of the fluorene backbone.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
2-(Pyridin-2-YL)-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-YL)-9H-fluoren-9-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to bind to these targets, altering their activity and resulting in various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-YL)pyrimidine: Shares the pyridine moiety but differs in the core structure.
2-(Pyridin-2-YL)aniline: Contains a pyridine ring attached to an aniline group.
2-(Pyridin-2-YL)carbazole: Features a pyridine ring fused to a carbazole backbone.
Uniqueness
2-(Pyridin-2-YL)-9H-fluoren-9-one is unique due to its fluorene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of novel materials and therapeutic agents.
Properties
CAS No. |
809287-26-1 |
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Molecular Formula |
C18H11NO |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
2-pyridin-2-ylfluoren-9-one |
InChI |
InChI=1S/C18H11NO/c20-18-15-6-2-1-5-13(15)14-9-8-12(11-16(14)18)17-7-3-4-10-19-17/h1-11H |
InChI Key |
LSNHDNHOYSJGLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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